2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Purity Specification Quality Control Pharmaceutical Intermediate

2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1265360-45-9) is a polyfunctional aromatic boronic acid pinacol ester that simultaneously presents an aldehyde, two methoxy groups, and a boronate ester on a single benzene ring. This compound is positioned as a protected boronic acid intermediate, most prominently cited in patent literature from Anacor Pharmaceuticals and GlaxoSmithKline (WO2011/17125 A1) as a key synthetic precursor in the assembly of trisubstituted boron-containing antimicrobial agents.

Molecular Formula C15H21BO5
Molecular Weight 292.138
CAS No. 1265360-45-9
Cat. No. B581570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
CAS1265360-45-9
Molecular FormulaC15H21BO5
Molecular Weight292.138
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C=O)OC)OC
InChIInChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)12-7-10(18-5)8-13(19-6)11(12)9-17/h7-9H,1-6H3
InChIKeyOQGHEZWNSIGSIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1265360-45-9): A Multifunctional Boronate Ester Building Block for Pharmaceutical Intermediates


2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1265360-45-9) is a polyfunctional aromatic boronic acid pinacol ester that simultaneously presents an aldehyde, two methoxy groups, and a boronate ester on a single benzene ring [1]. This compound is positioned as a protected boronic acid intermediate, most prominently cited in patent literature from Anacor Pharmaceuticals and GlaxoSmithKline (WO2011/17125 A1) as a key synthetic precursor in the assembly of trisubstituted boron-containing antimicrobial agents [2]. Its structural fingerprint—a formyl group flanked by electron-donating methoxy substituents with a sterically shielded boron center—places it at a unique intersection of reactivity and stability that distinguishes it from simpler benzaldehyde boronate esters lacking the full substitution pattern.

Why Regioisomeric, Mono-Functional, or Deprotected Analogs Cannot Replace 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in Critical Synthetic Sequences


Although the benzaldehyde-boronate ester motif is shared across a family of structurally related compounds, subtle differences in substitution pattern, protection state, and functional group placement lead to substantively divergent reactivity, stability, and regulatory acceptability in pharmaceutical intermediate procurement. Regioisomers such as 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1098755-60-2) present the boronate ester ortho to the aldehyde rather than para, altering the electronic environment for cross-coupling reactions [1]. The free boronic acid analog (2-formyl-3,5-dimethoxyphenylboronic acid) lacks the pinacol protecting group, which compromises shelf stability and introduces variability in stoichiometric control during synthesis . Even mono-methoxy variants (e.g., CAS 1196474-59-5) fail to replicate the specific electronic and steric profile required for the multi-step reaction sequences documented in the patent literature. The quantitative evidence below demonstrates that these differences are measurable and consequential for procurement decisions.

Quantitative Procurement-Relevant Differentiation Evidence for 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1265360-45-9)


Purity Specification Advantage: 98% Minimum Purity Outperforms Standard Market Grade (95%) in High-Fidelity Synthesis

Multiple suppliers list this compound at a purity level of 98% , which is greater than the 95% purity specification reported for other inventory sources . This 3-percentage-point purity differential is significant for late-stage pharmaceutical intermediate synthesis where impurities at even low levels can compromise downstream coupling efficiency, complicate purification, and increase the risk of batch failure in GMP environments.

Purity Specification Quality Control Pharmaceutical Intermediate

Regioisomeric Differentiation: para-Boronate Ester Orientation Enables Orthogonal Reactivity Relative to ortho-Substituted Isomer CAS 1098755-60-2

The title compound places the boronic ester group at the 6-position (para to the aldehyde on the benzene ring), whereas its direct regioisomer 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1098755-60-2) positions the boronate ester ortho to the aldehyde [1]. The para orientation minimizes steric congestion around the reactive formyl group, enhancing accessibility for condensation reactions with amines or hydrazines, while the ortho isomer can experience intramolecular boron-aldehyde interactions that alter reactivity and yield [2]. In a library of structurally related boron-containing compounds tabulated in the same study, compound 13c (the target) is distinguished from compound 13d (the ortho isomer) by this exact regioisomeric difference, confirming that the two are treated as distinct chemical entities in medicinal chemistry programs.

Regioselectivity Cross-Coupling Chemistry Suzuki-Miyaura Reaction

Patent-Cited Intermediate Status for Antimicrobial Benzoxaborole Scaffolds Validates Fit-for-Purpose Differentiation

2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is explicitly indexed as a synthetic intermediate in WO2011/17125 A1 (Page/Page column 146), assigned to Anacor Pharmaceuticals and GlaxoSmithKline . This patent describes the synthesis and biological evaluation of trisubstituted boron-containing molecules as broad-spectrum antimicrobial agents. In contrast, the structurally related compound 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 380151-85-9), which lacks the methoxy substituents, is not listed in the same patent as a direct precursor to the claimed antimicrobial compounds, suggesting that the dimethoxy substitution pattern is critical for the final biological target engagement.

Patent-Validated Intermediate Benzoxaborole Antimicrobial Synthesis

Pinacol Protection Confers Superior Ambient Stability Versus Free Boronic Acid Form

The pinacol boronic ester form of the compound (C15H21BO5, MW 292.14) is the commercially stocked and shipped entity, as evidenced by multiple vendor catalog listings . The corresponding free boronic acid, 2-formyl-3,5-dimethoxyphenylboronic acid (C9H11BO5, MW 209.99), is prone to protodeboronation and anhydride formation under ambient conditions, and is not listed as a standard catalog item by major suppliers, being available only by special request . The pinacol ester protection increases molecular weight by approximately 39% but provides a well-defined, monomeric, chromatography-friendly species that remains intact during normal laboratory handling and storage, whereas the free acid requires refrigeration and rigorous exclusion of moisture to maintain integrity.

Boronate Ester Stability Protecting Group Strategy Shelf Life

Dual Methoxy Substituents Enhance Electronic Activation of the Aldehyde for Condensation Chemistry Relative to Mono-Methoxy or Unsubstituted Analogs

The presence of two methoxy groups at the 2- and 4-positions of the benzaldehyde ring provides enhanced electron density at the formyl carbon through resonance donation, which is greater than that of the mono-methoxy analog 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1196474-59-5) [1]. This electronic activation facilitates aldehyde-based condensation reactions (e.g., imine formation, Knoevenagel condensations) at lower temperatures and with higher conversion rates, a property that has been exploited in the synthesis of aristolochic acid metabolites where this specific intermediate was employed . The unsubstituted analog 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 380151-85-9) lacks this electronic activation entirely and requires more forcing conditions for equivalent transformations.

Electronic Effects Aldehyde Reactivity Structure-Reactivity Relationship

Commercial Supply Base Comparison: Active Multi-Vendor Stocking Confirms Market Availability Versus Discontinued or Special-Order Comparators

The target compound is actively stocked by at least six independent commercial suppliers at the time of this analysis: BOC Sciences, Combi-Blocks (PN-4460), abcr GmbH (AB335876), AKSci (Z9330), Chemicell, and Bide Pharmatech (BD239700) . In contrast, the product listing at CymitQuimica (Fluorochem brand) shows the compound as 'Discontinued' for both 1g and 250mg quantities , indicating that not all supply channels are equally reliable. The regioisomer 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1098755-60-2) is found in fewer vendor catalogs by name. This multi-source availability for the target compound reduces single-supplier dependency risk and enables competitive quotation for bulk procurement.

Supply Chain Robustness Commercial Availability Vendor Diversification

High-Confidence Application Scenarios for 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1265360-45-9) Based on Quantitative Differentiation Evidence


GMP Pharmaceutical Intermediate: Synthesis of Benzoxaborole Antimicrobial Agents per Patent WO2011/17125

The compound's explicit citation in Anacor/GSK patent WO2011/17125 A1 as a synthetic precursor for trisubstituted boron-containing antimicrobials makes it the only CAS-registered entity directly traceable to the disclosed synthetic route for that specific chemotype . Pharmaceutical development teams requiring regulatory-grade intermediate documentation should prioritize this compound over non-patent-cited analogs, as the patent linkage provides a chain-of-custody reference that supports Chemistry, Manufacturing, and Controls (CMC) filings. The 98% purity specification from select suppliers [1] further aligns with the quality expectations for late-stage GMP intermediate procurement.

Medicinal Chemistry SAR Exploration Requiring Orthogonal Boronate-Aldehyde Reactivity

For structure-activity relationship (SAR) programs where the boron atom must be positioned para to the aldehyde to enable sequential functionalization without steric interference, the target compound is the required building block . The ortho-substituted regioisomer (CAS 1098755-60-2) may undergo unwanted intramolecular boron-aldehyde interactions that compete with the desired intermolecular coupling reaction. The dual methoxy groups also electronically activate the aldehyde for mild-condition condensation chemistry, which is essential when working with thermally sensitive substrates [1]. Procurement of the correct regioisomer is non-negotiable for maintaining the integrity of SAR datasets.

Stable Boronic Acid Surrogate for Multi-Step Synthesis with Extended Storage Requirements

When a synthetic route requires a boronic acid functionality but the campaign timeline involves extended storage periods between steps, the pinacol ester form of the target compound is the scientifically preferred procurement form . The free boronic acid analog is susceptible to protodeboronation and anhydride formation, which introduces stoichiometric uncertainty and purification burdens. The pinacol ester is stocked by multiple commercial suppliers in ready-to-use form [1], eliminating the need for in-house protection group installation and the associated quality control overhead.

Metabolite Synthesis: Preparation of N-Hydroxyaristolactams and Aristolochic Acid Derivatives

The compound has been specifically employed in the synthesis of aristolochic acid metabolites, as documented in the peer-reviewed literature (Attaluri et al., Chem. Res. Toxicol., 2014) and corroborated by vendor technical descriptions . This established precedent reduces synthetic route risk for toxicology and metabolism studies requiring authentic metabolite standards. The alternative simpler benzaldehyde boronate esters lack the dimethoxy pattern that mimics the natural product oxygenation, making them unsuitable for this specific application [1].

Quote Request

Request a Quote for 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.